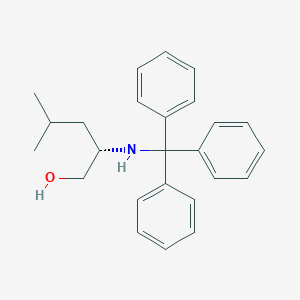
Begoniifolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Begoniifolide D is a triterpenoid saponin isolated from the methanol extracts of Anemone begoniifolia. Triterpenoid saponins are known for their diverse biological activities, including hemolysis, uterine contraction, spermaticide, insect sitfast, antineoplastic, and antileukemic activities . This compound, along with other saponins, is a major bioactive component in Anemone species, which are used as folk medicines in China .
Preparation Methods
Begoniifolide D is obtained from the methanol extracts of Anemone begoniifolia. The extraction process involves the use of methanol as a solvent to isolate the compound. The structure of this compound has been elucidated using spectroscopic and chemical methods . The molecular formula of this compound is C65H106O31 . Acid hydrolysis of this compound yields glucose, rhamnose, arabinose, and oleanolic acid .
Chemical Reactions Analysis
Begoniifolide D undergoes various chemical reactions, including hydrolysis. Acid hydrolysis of this compound produces glucose, rhamnose, arabinose, and oleanolic acid . The compound’s structure includes multiple glycosidic linkages, which can be cleaved under acidic conditions . The major products formed from these reactions are the individual sugar components and oleanolic acid .
Scientific Research Applications
Begoniifolide D has several scientific research applications due to its biological activities. It has been studied for its potential antineoplastic and antileukemic properties . Additionally, triterpenoid saponins, including this compound, are known for their hemolytic activity, which can be useful in various biological assays . The compound’s ability to induce uterine contractions makes it a subject of interest in reproductive biology research .
Mechanism of Action
The mechanism of action of Begoniifolide D involves its interaction with cellular membranes, leading to hemolysis. The compound’s saponin structure allows it to insert into lipid bilayers, causing membrane disruption and cell lysis . This property is responsible for its hemolytic activity. Additionally, this compound’s antineoplastic and antileukemic activities are thought to be mediated through its ability to induce apoptosis in cancer cells . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Begoniifolide D is one of several triterpenoid saponins isolated from Anemone begoniifolia. Other similar compounds include Begoniifolide A, Begoniifolide B, and Begoniifolide C . These compounds share a similar core structure but differ in their glycosidic linkages and sugar components . This compound is unique due to its specific combination of glucose, rhamnose, and arabinose moieties . Compared to other saponins, this compound exhibits distinct biological activities, making it a valuable compound for further research .
Properties
CAS No. |
781676-86-6 |
|---|---|
Molecular Formula |
C65H106O31 |
Molecular Weight |
1383.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
InChI Key |
HZXLSUMPWIZGKS-YJIXWNLGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


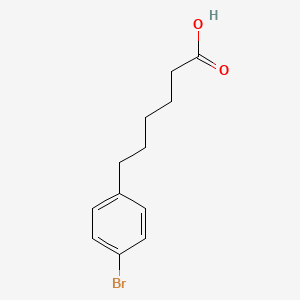

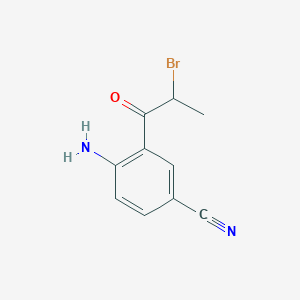
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
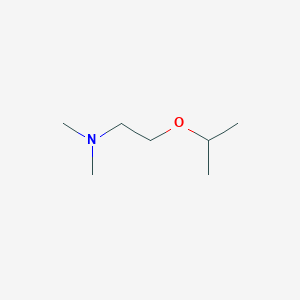
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
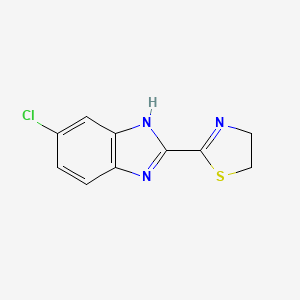
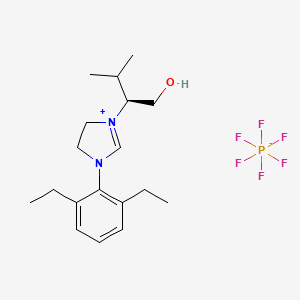
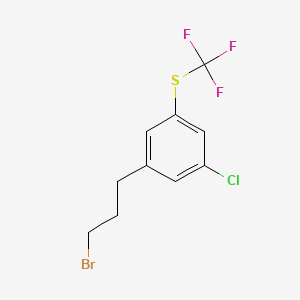

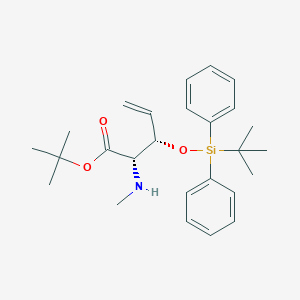
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
